![molecular formula C22H23BrN4O2S B2525752 3-(2-((2-((3-溴苯基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)-N-丁基苯甲酰胺 CAS No. 1115565-30-4](/img/structure/B2525752.png)
3-(2-((2-((3-溴苯基)氨基)-2-氧代乙基)硫代)-1H-咪唑-1-基)-N-丁基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that likely contains a bromophenyl group, an amino group, a thio group, an imidazole ring, and a butylbenzamide group . It’s possible that this compound could have applications in medical or chemical research, as many similar compounds do .
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques like X-ray diffraction, NMR spectroscopy, and density functional theory (DFT) . These techniques can provide detailed information about the compound’s structure and properties .Chemical Reactions Analysis
The chemical reactivity of similar compounds is often studied using computational methods like DFT . These studies can provide insights into the compound’s potential reactivity and stability .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often analyzed using a variety of techniques, including spectroscopy and computational methods . These analyses can provide information about the compound’s stability, reactivity, and other properties .科学研究应用
癌症治疗的光动力疗法:该化合物作为光动力疗法中的光敏剂表现出潜力,光动力疗法是一种癌症治疗方式。其良好的荧光特性、高单线态氧量子产率和适当的光降解量子产率等特性使其适用于癌症治疗中的 II 型机制 (Pişkin, Canpolat, & Öztürk, 2020).
药物中新型杂质的合成:该化合物已被鉴定为药物中的杂质。其合成和表征有助于理解和控制药物的纯度 (Kancherla 等人,2018).
杂环化合物的开发:它可用作合成各种杂环化合物(如噁唑并二嗪、吡唑和异恶唑衍生物)的前体。这些化合物在药物和材料科学中具有应用 (Adnan、Hassan 和 Thamer,2014).
抗癌研究中的分子对接研究:它已被用于分子对接研究中,以探索其作为化疗剂的潜力。这涉及评估该化合物对癌症靶标的结合构象和效力 (Laxminarayana 等人,2021).
化学合成和反应机理:研究包括从相关化合物中合成该化合物和探索反应机理,这有助于有机化学的更广泛领域 (万明辉,2014).
抗菌性能:研究表明,该化合物及其衍生物表现出抗菌性能,使其与新型抗生素和抗真菌剂的开发相关 (Güzeldemirci & Küçükbasmacı,2010).
抗氧化活性:该化合物的衍生物已对其抗氧化性能进行了评估,这对于开发由氧化应激引起的疾病的疗法至关重要 (Queiroz 等人,2007).
苯并咪唑的合成:该化合物参与合成 1-取代苯并咪唑,这在药物化学中很重要,因为它们具有广泛的生物活性 (Lygin & Meijere,2009).
抗炎活性:该化合物的衍生物已针对抗炎活性进行了测试,为该治疗领域的药物探索做出了贡献 (Santos 等人,2005).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-[2-[2-(3-bromoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-butylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN4O2S/c1-2-3-10-24-21(29)16-6-4-9-19(13-16)27-12-11-25-22(27)30-15-20(28)26-18-8-5-7-17(23)14-18/h4-9,11-14H,2-3,10,15H2,1H3,(H,24,29)(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDVQSJFWQDYPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC(=CC=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。